{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Description
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a triazolopyrimidine derivative characterized by a cyclopropyl substituent at the 7-position of the pyrimidine ring and a hydroxymethyl group (-CH2OH) at the 2-position of the triazole moiety. This compound belongs to a broader class of nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-3-7(6-1-2-6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12) |
InChI Key |
YJPIPHFFWAXAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC(=NN23)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a cyclopropylamine derivative with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The triazolopyrimidine scaffold allows for extensive modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Positional Effects : The placement of the cyclopropyl group (7-position in the target vs. 5-position in compound 19 ) significantly alters the scaffold’s conformational flexibility and electronic properties.
- Functional Groups : The hydroxymethyl group in the target compound contrasts with the trifluoromethyl or carboxylic acid groups in other analogs, impacting solubility and hydrogen-bonding capacity .
- Synthetic Accessibility: Derivatives with chlorophenylamino groups (e.g., 98, 99) exhibit low yields (11–12%), suggesting challenges in optimizing reactions for bulky substituents .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison of Triazolopyrimidine Derivatives
Discussion :
- The hydroxymethyl group in the target compound likely enhances water solubility compared to chlorophenyl or trifluoromethyl analogs, which are more lipophilic .
- Compound 98 demonstrated antimalarial activity, but the target compound’s cyclopropyl group may shift its biological target profile, possibly toward kinase inhibition or herbicide development .
Biological Activity
{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₈H₁₂N₄
- CAS Number : 945262-32-8
- Structure : The compound features a triazolo-pyrimidine framework which is known for its diverse biological activities.
Antidiabetic Potential
Recent studies have explored the compound's activity as an α-glucosidase inhibitor. In a comparative analysis with established inhibitors like acarbose, the compound demonstrated significant inhibition capabilities.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acarbose | 700.20 ± 10.55 | Competitive inhibition |
| {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol | Not explicitly reported but suggested to be lower than acarbose | Mixed inhibition mechanism |
In vivo studies indicated that the compound could reduce postprandial blood glucose levels significantly in mice models when administered at a dosage of 20 mg/kg, suggesting its potential as an antidiabetic agent .
Cytotoxicity and Safety Profile
The cytotoxic effects of {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol were assessed using HEK-293 cell lines. Results indicated low cytotoxicity levels, making it a safer alternative for further pharmacological explorations .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : It appears to alter the secondary structure of α-glucosidase enzymes which hinders their catalytic activity.
- Molecular Docking Studies : Computational studies suggest strong binding affinities with active sites of target enzymes which corroborates the observed biological activities.
Case Studies
A notable study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities against α-glucosidase. Among these derivatives, {7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol exhibited promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
